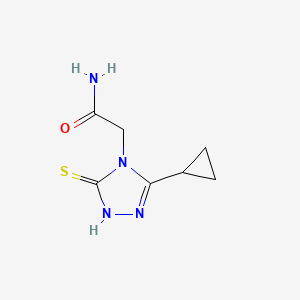
2-(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide is a synthetic molecule with potential applications in various fields of research. It has a molecular weight of 198.25 and a molecular formula of C7H10N4OS .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, which is a type of heterocyclic aromatic ring that contains two nitrogen atoms and three carbon atoms. This ring is substituted with a sulfanyl group (-SH), an acetamide group (-C(O)NH2), and a cyclopropyl group (-C3H5) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 198.25 and a molecular formula of C7H10N4OS . Other properties such as boiling point, melting point, and solubility are not provided in the available resources.Scientific Research Applications
Heterocyclic Chemistry and Drug Development
Triazole derivatives are notable in heterocyclic chemistry for their applications in drug development, offering potential for the creation of new pharmaceuticals with diverse biological activities. The structural variations of triazoles, including 1,2,4-triazoles, allow for the exploration of novel therapeutic agents against various diseases and conditions. The synthesis and modification of these compounds have led to advances in the treatment options available for conditions requiring antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral agents, among others (Ferreira et al., 2013).
Antimicrobial and Antibacterial Applications
Triazole derivatives have been extensively studied for their antimicrobial and antibacterial properties. These compounds have shown effectiveness against a wide range of bacterial strains, including resistant types. Their mode of action often involves inhibition of essential bacterial enzymes or interference with cell wall synthesis, making them promising candidates for addressing drug resistance issues. The research on 1,2,4-triazoles highlights their potential in developing new antimicrobial agents, with a particular focus on treating infections caused by Staphylococcus aureus and other pathogens (Li & Zhang, 2021).
Anticancer Research
The exploration of triazole derivatives in anticancer research is driven by their ability to modulate various biological pathways involved in cancer progression. These compounds can act on multiple targets within cancer cells, including enzymes and receptors critical for cell proliferation, survival, and metastasis. The versatility of triazole chemistry supports the design of molecules with enhanced selectivity and efficacy in cancer treatment strategies (Aggarwal & Sumran, 2020).
properties
IUPAC Name |
2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4OS/c8-5(12)3-11-6(4-1-2-4)9-10-7(11)13/h4H,1-3H2,(H2,8,12)(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKSOCPVAZTSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=S)N2CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

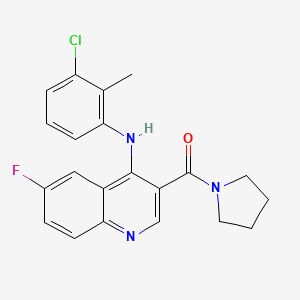
![3-Ethoxy-4-(2-oxo-2-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}ethoxy)benzaldehyde](/img/structure/B2531941.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2531944.png)
![2-[(1-Pyrazin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2531945.png)
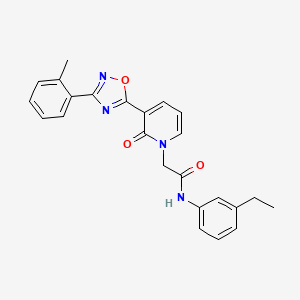
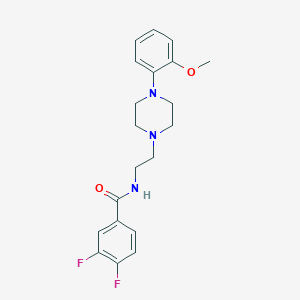
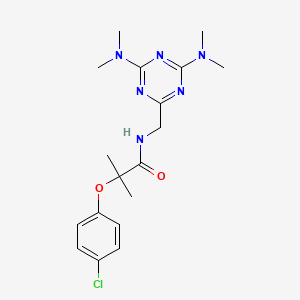
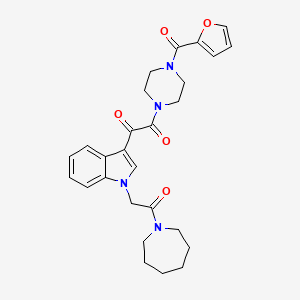
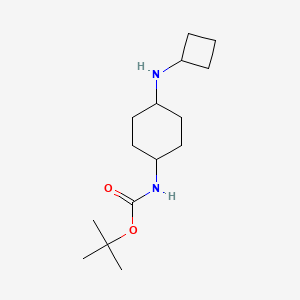
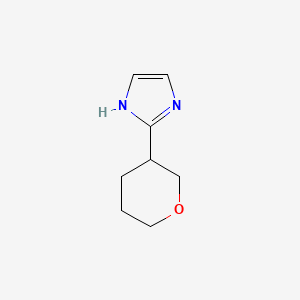
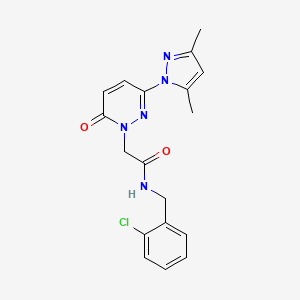
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2531953.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2531955.png)
![Methyl {[3-cyano-6-hydroxy-4-(3-methylthiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2531956.png)